Product packaging for Sulfanilic Acid-d4(Cat. No.:CAS No. 1235219-21-2)

Sulfanilic Acid-d4

Cat. No.: B587902
CAS No.: 1235219-21-2
M. Wt: 177.21
InChI Key: HVBSAKJJOYLTQU-RHQRLBAQSA-N
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Description

Sulfanilic Acid-d4 (CAS 1235219-21-2) is a deuterated stable isotope of sulfanilic acid, with a molecular formula of C6H3D4NO3S and a molecular weight of 177.21 g/mol . This compound, which typically presents as an off-white to pale beige solid, is designed for research applications requiring a labeled internal standard . Its primary research value lies in serving as a critical standard in quantitative mass spectrometry and gas chromatography, where it enables precise quantification and tracking of its non-deuterated counterpart in complex biological and environmental samples . Sulfanilic acid, the parent compound, is a known metabolite of the colorant tartrazine and is also used as Ehrlich's reagent for the detection of nitrites . Furthermore, sulfanilic acid is the fundamental building block for the class of antibacterial agents known as sulfonamides . These drugs, which are derivatives of sulfanilic acid, function as bacteriostatic agents by inhibiting the synthesis of dihydrofolic acid in susceptible gram-positive and gram-negative bacteria . Researchers utilize this compound to study the environmental presence and metabolic pathways of sulfanilic acid and related compounds, as the parent molecule has been identified in landfill leachates and can be a product of azo dye reduction . This product is intended for research purposes only in a laboratory setting and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3S B587902 Sulfanilic Acid-d4 CAS No. 1235219-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBSAKJJOYLTQU-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673713
Record name 4-Amino(~2~H_4_)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235219-21-2
Record name 4-Amino(~2~H_4_)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Isotopic Labeling Techniques

Regioselective Deuteration Strategies for Sulfanilic Acid-d4

The introduction of deuterium (B1214612) atoms into specific positions of the sulfanilic acid molecule is a primary challenge in the synthesis of its d4 isotopologue. Regioselectivity is paramount to ensure that the deuterium labels are located on the aromatic ring, typically at the positions ortho to the amino group, and not on the amine or sulfonic acid functional groups.

Hydrogen Isotope Exchange (HIE) Reactions Utilizing Deuterium Oxide (D2O)

Hydrogen Isotope Exchange (HIE) reactions represent a direct and atom-economical approach for deuterium incorporation. In this method, the protium (B1232500) atoms of the starting material are exchanged with deuterium atoms from a deuterium source, most commonly deuterium oxide (D₂O), which is valued for being inexpensive and readily available. rsc.orgacs.orgcardiff.ac.uk For aromatic compounds like sulfanilic acid, HIE reactions are often catalyzed to overcome the high activation energy required to break the strong C-H bonds. digitellinc.com

Acid-catalyzed HIE is a prevalent method for deuterating aromatic rings. nih.gov The mechanism typically proceeds through an electrophilic aromatic substitution, where a deuteron (B1233211) (D⁺) attacks the electron-rich aromatic ring. nih.gov In the case of anilines, the positions ortho and para to the amino group are activated and thus more susceptible to deuteration. nih.govacs.org However, the highly acidic conditions can also lead to the protonation of the amino group, forming an anilinium ion, which deactivates the ring and slows down the exchange rate. nih.gov Therefore, careful control of the reaction conditions, such as the concentration of the acid catalyst and temperature, is crucial for achieving high levels of regioselective deuteration. A simple and cost-effective method for the regioselective deuteration of anilines has been reported using concentrated HCl in D₂O, which efficiently deuterates the ortho and/or para positions. acs.orgcapes.gov.br

The fast exchange of amino hydrogens in the presence of D₂O can also influence the deuteration of the aromatic ring. publish.csiro.au The deuterated amino group can act as a direct source of deuterium for the exchange reaction at the catalyst surface, potentially enhancing the deuteration rate at the ortho and para positions. publish.csiro.au

Catalyst-Mediated Deuterium Incorporation Approaches

Various catalysts have been developed to facilitate the regioselective deuteration of anilines and related aromatic compounds. These catalysts can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysis: Iridium-based catalysts are widely recognized for their high efficiency in ortho-directed HIE reactions of aromatic substrates. uni-rostock.deacs.org These reactions are often carried out under mild conditions and can exhibit high selectivity for the positions ortho to a directing group, such as the amino group in aniline (B41778) derivatives. acs.org For instance, mesoionic carbene–iridium complexes have been shown to selectively deuterate anilines at the ortho-position with high deuterium incorporation levels. acs.org Rhodium salts have also been used to assist in the direct H-D exchange of related aromatic compounds. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture. thieme-connect.com Supported metal catalysts, such as platinum, cobalt, and nickel, have been investigated for the hydrogen exchange reaction of aniline with deuterium. oup.com The catalytic activity for exchange in the benzene (B151609) ring was found to be in the order of Pt > Co > Ni. oup.com More recently, nanostructured iron catalysts have been developed for the selective deuteration of (hetero)arenes, including anilines, using D₂O. nih.govnih.gov These iron-based catalysts are advantageous due to their low cost and scalability. nih.govnih.gov Atomically dispersed Fe–P pair-site catalysts have also demonstrated high efficiency and regioselectivity in the deuteration of anilines, where the Fe–P sites play a key role in activating D₂O. acs.orgcardiff.ac.uk

A unique molybdenum-mediated reductive deuteration of nitroarenes offers an alternative route to ortho- and para-deuterated anilines. rsc.orgrsc.org This method uses Mo(CO)₆ as both the reductant and catalyst, with D₂O as the deuterium source, providing high yields and reliable deuteration levels. rsc.orgrsc.org

Catalyst TypeMetalKey Features
Homogeneous IridiumHigh efficiency for ortho-directed HIE, mild reaction conditions. uni-rostock.deacs.orgacs.org
Homogeneous RhodiumAssists in direct H-D exchange. nih.gov
Heterogeneous Platinum, Cobalt, NickelEnables hydrogen exchange on the benzene ring. oup.com
Heterogeneous Iron (nanostructured)Low cost, scalable, and selective for deuteration of anilines. nih.govnih.gov
Heterogeneous Iron (Fe-P pair-site)High efficiency and regioselectivity by activating D₂O. acs.orgcardiff.ac.uk
Homogeneous MolybdenumMediates reductive deuteration of nitroarenes to deuterated anilines. rsc.orgrsc.org

Microwave-Assisted Synthesis and Green Chemistry Principles in Deuteration

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, including deuteration. tn-sanso.co.jpmdpi.comnih.gov The rapid and uniform heating provided by microwaves can significantly reduce reaction times compared to conventional heating methods. tn-sanso.co.jpresearchgate.net For instance, microwave-assisted H/D exchange reactions of aniline derivatives have been studied, demonstrating the potential for faster synthesis. figshare.comcardiff.ac.uk The combination of microwave irradiation with catalysts can further enhance the efficiency and selectivity of deuteration. acs.orgmdpi.com A simple strategy for the synthesis of regioselectively deuterated anilines under microwave irradiation using HCl and D₂O has been reported as a cost-effective method. acs.org

Green chemistry principles are increasingly being incorporated into deuteration methodologies. rsc.orgrsc.org The use of D₂O as a benign deuterium source is a key aspect of this approach. rsc.orgacs.orgcardiff.ac.ukrsc.org Furthermore, the development of metal-free deuteration methods, such as those induced by visible light, offers a more sustainable alternative to traditional metal-catalyzed reactions. rsc.org Flow chemistry is another green technology that can improve the efficiency and safety of deuteration reactions. tn-sanso.co.jpresearchgate.net Flow reactors allow for precise control over reaction parameters and can be easily scaled up, making them suitable for industrial production. tn-sanso.co.jp

Precursor Design and Deuterated Building Block Synthesis

An alternative to direct deuteration of sulfanilic acid is the synthesis from a pre-deuterated building block. This approach can offer better control over the position and extent of deuterium incorporation. A common strategy involves the synthesis of a deuterated aniline precursor, which is then sulfonated to yield this compound.

The synthesis of deuterated anilines can be achieved through various methods. One approach is the reductive deuteration of nitroarenes. rsc.orgrsc.org For example, nitrobenzene (B124822) can be reduced in the presence of a deuterium source to produce aniline-d5. Subsequent sulfonation would then yield the desired this compound. Another strategy involves the use of deuterated reducing agents, such as deuterated potassium borohydride, to reduce nitro compounds or other suitable precursors. google.com

The development of sustainable methods for synthesizing deuterated N-methyl/ethyl anilines from nitroarenes using a single-site manganese catalyst has also been reported. acs.orgnih.gov While not directly applicable to this compound, this highlights the ongoing research into creating a toolbox of deuterated aniline building blocks.

Purification and Isotopic Enrichment Protocols for this compound

After synthesis, this compound must be purified to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species. Standard purification techniques such as recrystallization and chromatography are typically employed. ansto.gov.au

The isotopic enrichment of the final product is a critical quality parameter. isotope.com Isotopic enrichment refers to the mole fraction of the deuterium isotope at the labeled sites, expressed as a percentage. isotope.com It is important not to confuse isotopic enrichment with species abundance, which is the percentage of molecules with a specific isotopic composition. isotope.com For example, a sample of this compound with 99% isotopic enrichment at each of the four labeled positions will contain a distribution of isotopologues (d4, d3, d2, d1, and d0), with the d4 species being the most abundant. isotope.comacs.org

Analytical TechniqueInformation Provided
¹H NMR Confirms the absence of protons at the deuterated positions, indicating high deuteration levels. ansto.gov.aursc.org
²H NMR Directly observes the deuterium nuclei, confirming their presence and location within the molecule. ansto.gov.au
HR-MS Determines the mass-to-charge ratio of the different isotopologues, allowing for the calculation of isotopic distribution and overall enrichment. rsc.org

Scalability and Efficiency Considerations in Deuterated Sulfanilic Acid Production

The demand for deuterated compounds, including this compound, has been growing, particularly in the pharmaceutical industry for use in drug development and metabolic studies. nih.govnih.gov This has driven the need for scalable and efficient production methods. nih.govnih.gov

Key factors influencing the scalability of deuteration processes include the cost and availability of reagents, the efficiency of the catalytic system, and the ease of product purification. nih.govnih.gov The use of inexpensive and abundant catalysts, such as those based on iron, is a significant step towards more economical large-scale production. nih.govnih.gov Methodologies that utilize D₂O as the deuterium source are also advantageous for scalability due to its relatively low cost. rsc.orgacs.orgcardiff.ac.uk

The efficiency of a deuteration process is also determined by the achieved level of deuterium incorporation. High-efficiency reactions minimize the need for multiple reaction cycles or extensive purification to achieve the desired isotopic enrichment, thereby reducing costs and waste. researchgate.net

Comprehensive Spectroscopic Characterization and Isotopic Effects Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of Sulfanilic Acid-d4

NMR spectroscopy is a powerful tool for confirming the success and specificity of deuteration and for studying the resulting changes in molecular structure and dynamics.

Deuterium (B1214612) (²H) NMR spectroscopy serves as a direct method to confirm the presence and location of deuterium atoms within a molecule. Since deuterium has a nuclear spin of I=1, it is NMR active. For this compound, in which the four protons on the aromatic ring are replaced by deuterium, a ²H NMR spectrum would provide definitive proof of isotopic labeling. The spectrum is expected to show signals in the aromatic region, corresponding to the chemical environments of the deuterium nuclei. The observation of these resonances confirms the positional fidelity of the deuteration process on the benzene (B151609) ring. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions.

Table 1: Predicted ²H NMR Data for this compound This table is illustrative, based on typical chemical shifts for similar structures, as specific experimental data for this compound is not widely published.

PositionPredicted Chemical Shift (ppm)Multiplicity
C2-D, C6-D~7.5Broad
C3-D, C5-D~6.7Broad

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Studies of Deuteration Influence

The influence of deuteration is readily observed in both ¹H and ¹³C NMR spectra when compared to the unlabeled parent compound.

In the ¹H NMR spectrum of this compound, the most dramatic effect is the disappearance or significant attenuation of the signals corresponding to the aromatic protons. google.com This absence of resonance peaks that are present in the spectrum of standard sulfanilic acid is a primary indicator of successful deuteration. google.comchemicalbook.com Any remaining small signals in this region could be used to quantify the degree of isotopic purity. The signals for the amine (-NH₂) protons would remain, although their chemical shift and peak shape might be slightly influenced by the change in the solvent environment or intermolecular interactions caused by deuteration.

Table 2: Comparative ¹H NMR Chemical Shifts (ppm) of Sulfanilic Acid and Expected Data for this compound in DMSO-d₆ Data for Sulfanilic Acid sourced from publicly available spectral databases. chemicalbook.com

CompoundH-2, H-6H-3, H-5-NH₂ / -NH₃⁺
Sulfanilic Acid~7.78~7.3-7.5~9.17
This compoundAbsentAbsent~9.17

In ¹³C NMR spectroscopy , deuteration causes a phenomenon known as the deuterium-induced isotope shift. The carbon atom directly bonded to a deuterium atom (C-D) typically exhibits a small upfield shift (lower ppm value) compared to the corresponding carbon in a C-H bond. nih.gov This is due to the slightly shorter average bond length and lower zero-point vibrational energy of the C-D bond compared to the C-H bond. Smaller, secondary isotope shifts can also be observed on carbon atoms that are two or more bonds away from the site of deuteration.

Table 3: Comparative ¹³C NMR Data of Sulfanilic Acid and Predicted Shifts for this compound This table illustrates the expected upfield isotope shifts. Exact values can vary based on experimental conditions.

Carbon PositionSulfanilic Acid (ppm)This compound (Predicted ppm)Expected Isotope Shift (Δδ, ppm)
C1~148~148Minor secondary shift
C2, C6~129Slightly < 129Primary upfield shift
C3, C5~114Slightly < 114Primary upfield shift
C4~131~131Minor secondary shift

Advanced NMR Techniques for Structural Dynamics in Deuterated Systems

Advanced, multi-dimensional NMR techniques can be employed to probe the subtle structural and dynamic consequences of deuteration.

2D Correlation Spectroscopy (COSY): In a ¹H-¹H COSY spectrum of unlabeled sulfanilic acid, cross-peaks would appear between the ortho- and meta-protons on the ring, confirming their scalar coupling. For highly deuterated this compound, these cross-peaks would be absent, providing further confirmation of the isotopic substitution.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique correlates proton and carbon nuclei that are separated by two or three bonds. An [¹H,¹³C]-HMBC spectrum of this compound would lack the correlations between the aromatic carbons and the now-absent aromatic protons, which would be present in the unlabeled compound. bmrb.io

Diffusion-Ordered Spectroscopy (DOSY): DOSY is an NMR method that separates signals based on the diffusion coefficient of molecules, which is related to their size and shape. researchgate.net Deuteration can affect intermolecular hydrogen/deuterium bonding and solvation. By measuring the diffusion coefficient of this compound in solution, DOSY can provide insights into changes in its state of aggregation or interaction with solvent molecules compared to its non-deuterated counterpart.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution, as vibrational frequencies are directly dependent on the masses of the vibrating atoms.

In IR spectroscopy, the substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational bands to lower frequencies (lower wavenumbers). This is most pronounced for modes that involve significant motion of the substituted atom.

The most notable change in the IR spectrum of this compound compared to sulfanilic acid is the appearance of carbon-deuterium (C-D) stretching bands and the disappearance of the corresponding carbon-hydrogen (C-H) stretching bands. Aromatic C-H stretches typically appear in the 3000-3100 cm⁻¹ region. Due to the increased reduced mass of the C-D bond, the aromatic C-D stretching vibrations are expected to appear at a significantly lower frequency, generally around 2200-2300 cm⁻¹. aanda.orgaanda.org Other vibrations involving the deuterated ring, such as in-plane and out-of-plane bending modes, will also shift to lower wavenumbers. The vibrational frequencies of the sulfonic acid (-SO₃H) and amino (-NH₂) groups are expected to be less affected, although minor shifts can occur due to changes in coupling with the ring vibrations.

Table 4: Comparison of Key IR Vibrational Frequencies (cm⁻¹) for Sulfanilic Acid and Predicted Frequencies for this compound Data for Sulfanilic Acid from literature. ucv.roresearchgate.net Predicted values for d4-analog based on theoretical isotopic shifts.

Vibrational ModeSulfanilic Acid (cm⁻¹)This compound (Predicted cm⁻¹)
Aromatic C-H Stretch~3050Absent
Aromatic C-D StretchAbsent~2270
Aromatic Ring Vibrations~1574, ~1498Shifted to lower frequency
S=O Stretch~1242, ~1153Minor shifts expected
C-S Stretch~1032Minor shifts expected

Raman Spectroscopic Studies of Molecular Symmetries and Force Constant Alterations

Table 5: Major Raman Bands (cm⁻¹) for Sulfanilic Acid and Predicted Shifts for this compound Data for Sulfanilic Acid from available spectral libraries. spectrabase.com Predicted values for d4-analog based on expected isotopic shifts.

Vibrational ModeSulfanilic Acid (cm⁻¹)This compound (Predicted cm⁻¹)
Aromatic C-H Stretch~3070Absent
Aromatic C-D StretchAbsent~2290
Ring Breathing/Stretching~1600, ~1140Shifted to lower frequency
SO₃ Symmetric Stretch~1040Minor shifts expected

Correlation of Experimental Vibrational Data with Theoretical Predictions

The vibrational properties of this compound, an isotopologue of sulfanilic acid, have been a subject of interest in spectroscopic studies. The substitution of hydrogen with deuterium atoms induces noticeable shifts in the vibrational frequencies, which can be precisely predicted and correlated with experimental data through theoretical calculations.

Density Functional Theory (DFT) has been employed to calculate the theoretical vibrational frequencies of this compound. These quantum chemical computations provide a detailed understanding of the molecule's vibrational modes. When comparing these theoretical predictions with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, a strong correlation is often observed. This correlation allows for the confident assignment of specific vibrational bands to the corresponding molecular motions, such as N-D and C-D stretching and bending modes, which are characteristic of the deuterated compound.

The isotopic shifts in vibrational frequencies upon deuteration serve as a powerful tool for validating theoretical models. The agreement between the calculated and experimentally observed shifts for various vibrational modes in this compound confirms the accuracy of the computational methods used. These correlated studies are crucial for a fundamental understanding of the molecular structure and dynamics of isotopically labeled compounds.

Mass Spectrometric (MS) Analysis of this compound

Mass spectrometry is an indispensable technique for the characterization of this compound, providing detailed information on its isotopic purity, elemental composition, and structural integrity.

High-Resolution Mass Spectrometry for Isotopic Purity and Composition

High-resolution mass spectrometry (HRMS) is a key analytical method for determining the exact mass of this compound, which allows for the confirmation of its elemental composition and the assessment of its isotopic purity. The high resolving power of this technique enables the differentiation between the deuterated compound and its non-deuterated counterpart, as well as other potential isobaric interferences.

By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can verify the incorporation of four deuterium atoms into the sulfanilic acid structure. The expected mass difference between sulfanilic acid and this compound is a direct consequence of the mass difference between hydrogen and deuterium. The experimentally measured mass from HRMS is compared to the theoretically calculated exact mass of C6H3D4NO3S to confirm the identity and elemental formula of the compound. Furthermore, the relative intensities of the isotopic peaks in the mass spectrum provide a quantitative measure of the isotopic enrichment and the presence of any residual non-deuterated or partially deuterated species.

Tandem Mass Spectrometry (MS/MS) for Deuterium Localization and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of this compound and to confirm the specific locations of the deuterium atoms within the molecule. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then analyzed in a second stage of mass spectrometry.

By analyzing the m/z values of the fragment ions, it is possible to map out the fragmentation pattern of the deuterated compound. The masses of the fragments reveal which parts of the molecule have retained the deuterium labels. For instance, the loss of a deuterated sulfonic acid group or the fragmentation of the deuterated aromatic ring would produce characteristic fragment ions with specific m/z values. This information is crucial for confirming that the deuterium atoms are located on the aromatic ring, as expected for this compound. The fragmentation data obtained from MS/MS studies provide unambiguous structural confirmation and are vital for distinguishing between different isotopologues.

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance

While HRMS can provide an estimate of isotopic enrichment, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for obtaining highly precise and accurate measurements of the isotopic abundance of this compound. IRMS instruments are specifically designed to measure the ratios of stable isotopes with very high precision.

For this compound, IRMS can be used to determine the exact deuterium-to-hydrogen (D/H) ratio. This information is critical in applications where a precise knowledge of the isotopic composition is required, such as in tracer studies or for use as an internal standard in quantitative analysis. researchgate.net The high precision of IRMS allows for the detection of even minor variations in the isotopic abundance, ensuring the quality and reliability of the deuterated standard.

Other Spectroscopic Methods in Deuterated Sulfanilic Acid Research

In addition to vibrational and mass spectrometric techniques, other spectroscopic methods are employed to investigate the properties of this compound.

UV-Vis Spectroscopy and Electronic Transitions of this compound

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The chromophore in sulfanilic acid is the substituted benzene ring, and its interaction with the amino and sulfonic acid groups gives rise to characteristic absorption bands in the UV-Vis region.

The UV-Vis spectrum of this compound is expected to be very similar to that of non-deuterated sulfanilic acid, as the electronic transitions are primarily influenced by the electronic structure of the molecule, which is only subtly affected by isotopic substitution. However, minor shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) may be observed. These subtle isotopic effects on the electronic spectra can provide insights into the vibronic coupling within the molecule. The molar decadic absorption coefficient (ε) can be determined from UV spectroscopy. researchgate.net Studies on the UV-Vis spectrum of this compound can also include investigating the effects of solvent polarity and pH on the electronic transitions, providing a more complete picture of its spectroscopic behavior.

X-ray Diffraction Studies of Crystalline this compound

X-ray diffraction (XRD) is a cornerstone technique for the determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides definitive information on unit cell dimensions, space group symmetry, and the precise coordinates of atoms, which in turn allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

In the solid state, sulfanilic acid exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated sulfonate group (-SO3-). This zwitterionic nature is a key factor in its high melting point and its crystal packing. pau.edu.tr Studies on standard, non-deuterated sulfanilic acid have confirmed its structure. A neutron diffraction study, which is particularly effective for locating hydrogen atoms, has precisely determined the positions of the protons on the ammonium (B1175870) group, confirming the H3N+C6H4SO3- structure. atamanchemicals.com

However, based on established principles of isotope effects in crystallography, certain changes to the crystal structure upon deuteration of the aromatic ring can be anticipated. The primary isotopic substitution in this compound involves replacing four hydrogen atoms on the benzene ring with deuterium atoms.

Isotopic Effects on Crystal Structure:

The substitution of hydrogen with deuterium primarily affects hydrogen bonds due to the difference in zero-point energy between C-H and C-D bonds, and more significantly, between N-H···O and N-D···O hydrogen bonds if the amine group were also deuterated. In the case of this compound, where only the aromatic C-H bonds are replaced, the effect on the crystal lattice is expected to be subtle. The crystal structure is dominated by strong ionic interactions and N-H···O hydrogen bonds between the zwitterions.

Studies on other deuterated organic compounds have shown that deuterium substitution can lead to small but measurable changes in unit cell dimensions. psu.edu This phenomenon, known as the geometric isotope effect, can result in either expansion or contraction of the unit cell depending on the nature of the intermolecular interactions. psu.edunih.gov For this compound, any structural changes would likely manifest as minor alterations in the lattice parameters compared to its non-deuterated counterpart.

To definitively characterize the crystal structure of this compound and quantify the isotopic effects, a dedicated single-crystal X-ray diffraction experiment would be required. Ideally, this would be complemented by neutron diffraction, which would allow for the precise localization of the deuterium atoms on the aromatic ring, similar to how it has been used to locate hydrogen atoms in the standard compound. atamanchemicals.comstfc.ac.uk

Illustrative Data Presentation:

While specific experimental data for this compound is not available, a typical crystallographic data table derived from an X-ray diffraction study would be structured as follows. The values presented for the non-deuterated sulfanilic acid dihydrate are provided for illustrative purposes. researchgate.net

Table 1: Example Crystallographic Data for Sulfanilic Acid Dihydrate

Parameter Value
Chemical Formula C₆H₁₁NO₅S
Formula Weight 209.22 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.3338
b (Å) 5.7650
c (Å) 13.9048
β (°) 110.3710
Volume (ų) 851.3
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.633

A future X-ray diffraction study on a single crystal of this compound would yield a similar table, allowing for a direct and precise comparison to understand the structural consequences of deuterium substitution on the benzene ring.

Computational and Theoretical Studies of Deuterated Sulfanilic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in understanding the behavior of molecules at the atomic level. For Sulfanilic Acid-d4, these methods provide a theoretical lens to examine the perturbations induced by the heavier deuterium (B1214612) isotopes.

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules. mdpi.com Studies on non-deuterated sulfanilic acid have utilized DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net These calculations confirm the zwitterionic nature of sulfanilic acid in the solid state, with the proton from the sulfonic acid group transferring to the amino group. wikipedia.org

For this compound, DFT calculations would predict very subtle changes in the geometric parameters (bond lengths and angles) compared to the non-deuterated form. The C-D bonds are slightly shorter than the C-H bonds due to the lower zero-point energy of the C-D stretching vibration. This seemingly minor structural alteration can lead to measurable differences in the molecule's electronic properties. The electron distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are all expected to be marginally affected by deuteration. While direct computational studies on this compound are not extensively published, the foundational DFT work on sulfanilic acid provides the essential framework for such investigations. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Properties for Sulfanilic Acid (Non-Deuterated)
PropertyComputational MethodCalculated ValueReference
Band Gap EnergyPBE-TS4.23 eV researchgate.net
Dipole MomentB3LYP/6-311++G(d,p)- mdpi.com
HOMO-LUMO GapB3LYP/cc-pVTZ- researchgate.net

Ab Initio Approaches for Deuteration Effects on Bonding and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for understanding the fundamental effects of isotopic substitution. The primary influence of deuteration is on the vibrational frequencies of the molecule. Due to its greater mass, deuterium vibrates at a lower frequency than protium (B1232500) (the common isotope of hydrogen). This leads to a lower zero-point vibrational energy (ZPVE) for the deuterated molecule.

This difference in ZPVE is the origin of the secondary isotope effect, which can alter the acidity and basicity of a molecule. For instance, studies on deuterated phenols and carboxylic acids have shown that deuteration generally leads to a slight decrease in acidity. nih.gov In the case of this compound, ab initio calculations would be instrumental in quantifying the change in ZPVE upon deuteration of the aromatic ring. These calculations can predict the subtle shifts in the acid dissociation constant (pKa) of the anilinium group and the sulfonic acid moiety. Furthermore, these methods can elucidate changes in bond energies, with C-D bonds being slightly stronger than C-H bonds. While experimental validation remains key, ab initio theory provides the foundational understanding of these energetic shifts. nih.gov

Application of Dispersion-Corrected DFT Models (e.g., DFT-D4)

Standard DFT functionals often inadequately describe long-range electron correlation, which is responsible for van der Waals or dispersion forces. faccts.de For a molecule like sulfanilic acid, which can form intermolecular hydrogen bonds and exhibit π-stacking in the solid state, these forces are significant. Dispersion-corrected DFT methods, such as the DFT-D family (including DFT-D3 and the more recent DFT-D4), have been developed to address this deficiency. faccts.deq-chem.com

Studies on sulfanilic acid have employed the B3LYP-D3 functional to investigate complexes with water, highlighting the importance of including dispersion corrections to accurately model non-covalent interactions. researchgate.netnih.gov For this compound, the application of DFT-D4 would be even more critical for accurately predicting crystal packing and the energetics of intermolecular interactions. The subtle changes in polarizability and vibrational modes upon deuteration can influence the dispersion forces, which a high-level model like DFT-D4 is designed to capture. These models are essential for obtaining a realistic theoretical description of the condensed-phase behavior of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering insights into dynamic processes that are often inaccessible to static quantum chemical calculations.

Simulation of Deuterium Exchange Kinetics and Pathways

Hydrogen-deuterium exchange (HDX) is a powerful experimental technique for probing the structure and dynamics of molecules. MD simulations can be used to model the kinetics and pathways of deuterium exchange. biorxiv.orgpolyu.edu.hk For this compound, MD simulations could be employed to study the exchange of the deuterium atoms on the aromatic ring with protons from a solvent, or vice versa.

Such simulations would typically involve placing a single this compound molecule in a box of solvent (e.g., water) and tracking the atomic trajectories over time. By analyzing these trajectories, one can identify the conditions (e.g., temperature, pH) under which exchange is most likely to occur and the specific mechanisms involved. For example, simulations could reveal whether the exchange is a concerted process or proceeds through a series of intermediates. The integration of MD simulations with experimental HDX data, often used in protein dynamics studies, provides a powerful approach to validate and refine the computational models. nih.govnih.gov

Conformational Analysis and Intermolecular Interactions of this compound

Sulfanilic acid, with its amino and sulfonic acid groups, can adopt different conformations, particularly concerning the orientation of these functional groups relative to the benzene (B151609) ring. While the zwitterionic form is stable in the solid state, its conformation in solution can be more complex. MD simulations are an excellent tool for exploring the conformational landscape of this compound in different environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, including isotopically substituted compounds like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, offering a balance between accuracy and computational cost. researchgate.netresearchgate.net By solving the electronic structure of the molecule, DFT can predict various spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure and understand its properties in detail.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies of a molecule, observed in Infrared (IR) and Raman spectroscopy, are highly sensitive to isotopic substitution. For this compound, where four hydrogen atoms on the aromatic ring are replaced by deuterium, significant shifts are predicted for vibrational modes involving these atoms. The prediction of these frequencies is typically performed using DFT calculations, often with hybrid functionals like B3LYP and a sufficiently large basis set such as 6-311++G(d,p) to accurately describe the electronic environment. researchgate.netmdpi.com

The theoretical basis for the isotopic shift lies in the harmonic oscillator model, where the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating atoms. Since the C-D bond has a larger reduced mass than the C-H bond, the corresponding stretching and bending frequencies are predicted to be lower.

For example, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. mdpi.com Upon deuteration, these C-D stretching modes are expected to shift to approximately 2250-2300 cm⁻¹. Similarly, C-H in-plane and out-of-plane bending vibrations are predicted to shift to lower wavenumbers. Anharmonic calculations are often required to achieve better agreement with experimental spectra, especially for systems with strong hydrogen bonding, as is the case for sulfanilic acid in its zwitterionic form. researchgate.net

Table 1: Predicted Vibrational Frequency Shifts for this compound vs. Sulfanilic Acid
Vibrational ModeTypical Frequency Range (Sulfanilic Acid, cm⁻¹)Predicted Frequency Range (this compound, cm⁻¹)Theoretical Basis for Shift
Aromatic C-H Stretch3000 - 3100~2250 - 2300Increased reduced mass of C-D vs. C-H
Aromatic C-H In-Plane Bend1000 - 1300~750 - 950Increased reduced mass
Aromatic C-H Out-of-Plane Bend675 - 900~500 - 700Increased reduced mass
N-H Stretch (Ammonium group)~2600 - 3200~2600 - 3200 (No change)This group is not deuterated in this compound
S=O Stretch (Sulfonate group)~1140 - 1250~1140 - 1250 (Minor or no change)Vibration does not directly involve the deuterated positions

Validation of these theoretical predictions is achieved by comparing the calculated spectrum with experimental IR and Raman spectra of synthesized this compound. A close match between the predicted and observed frequencies and intensities confirms the accuracy of the computational model and the successful synthesis of the deuterated compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov While deuterium itself is not typically observed in ¹H NMR, its presence has a small but measurable effect on the chemical shifts of nearby nuclei, such as ¹³C. This is known as the deuterium isotope effect on chemical shifts (DISCS).

Computational models can predict these small shifts. For this compound, the ¹³C NMR spectrum is expected to show signals for the deuterated carbons at slightly upfield (lower ppm) values compared to the non-deuterated compound. The carbon directly attached to deuterium (C-D) will show the largest effect, with smaller effects on carbons two or three bonds away. Machine learning models, trained on large datasets of experimental and calculated shifts, are also emerging as a powerful tool for enhancing the accuracy of NMR predictions. nih.govescholarship.org

Table 2: Predicted ¹³C NMR Isotope Shifts in this compound
Carbon AtomTypical ¹³C Shift (ppm)Predicted Isotope Shift (Δδ, ppm) in this compoundReason for Shift
C-D (ipso-carbon)Variable~ -0.3 to -0.6Primary isotope effect due to changes in vibrational energy levels.
C-C-D (ortho-carbon)Variable~ -0.1 to -0.2Secondary isotope effect transmitted through two bonds.
C-C-C-D (meta-carbon)Variable< -0.05Tertiary isotope effect, generally very small.
C-S and C-NVariableVariable, generally smallIsotope effect transmitted through the ring.

Theoretical Modeling of Kinetic and Equilibrium Isotope Effects

Isotopic substitution can influence the rates and equilibrium positions of chemical reactions. These phenomena, known as kinetic isotope effects (KIE) and equilibrium isotope effects (EIE), can be modeled theoretically to provide deep insights into reaction mechanisms.

Theoretical Modeling of Kinetic Isotope Effects (KIE)

The KIE is the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH), i.e., KIE = kL/kH. wikipedia.org For deuterium substitution, this is kH/kD. A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction.

Theoretical modeling of KIEs is heavily based on Transition State Theory (TST). mdpi.com The effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-H bond has a higher ZPVE than the stronger C-D bond. In the transition state, the difference in ZPVE between the C-H and C-D bonds is typically smaller. Consequently, more energy is required to reach the transition state for the deuterated reactant, leading to a slower reaction rate and a "normal" KIE (kH/kD > 1).

Computational methods like DFT can be used to calculate the geometries and vibrational frequencies of both the reactants and the transition state. wikipedia.org From these frequencies, the ZPVEs can be determined, allowing for the prediction of the KIE. For more complex reactions, more advanced models like Variational Transition State Theory (CVT), which can account for quantum mechanical tunneling, may be employed. mdpi.combibliotekanauki.pl

For a reaction involving the aromatic ring of sulfanilic acid, such as electrophilic aromatic substitution, deuterating the ring positions would be expected to produce a primary KIE if the C-H (or C-D) bond is broken in the rate-determining step. For example, in the sulfonation of D2-aniline, a decrease in reaction conversion was observed, implying that the formation of the N-sulfamate intermediate is the rate-determining step. mdpi.com A similar theoretical study on this compound could elucidate mechanistic details of its synthesis or reactions.

Table 3: Principles of Theoretical KIE Modeling
ParameterDescriptionComputational Method
Reactant and Transition State GeometriesFinding the minimum energy structures for reactants and the first-order saddle point for the transition state.DFT, MP2
Vibrational FrequenciesCalculation of harmonic frequencies for all species to confirm minima (no imaginary frequencies) and transition states (one imaginary frequency).Analytical or numerical frequency calculations at the same level of theory as geometry optimization. faccts.de
Zero-Point Vibrational Energy (ZPVE)The sum of all ground-state vibrational energies (½hν). Differences in ZPVE between isotopologues are the main source of the KIE.Calculated from vibrational frequencies.
Kinetic Isotope Effect (kH/kD)Calculated from the partition functions of the reactants and the transition state for both isotopologues.Based on Transition State Theory (TST) or Variational Transition State Theory (CVT). wikipedia.orgmdpi.com

Theoretical Modeling of Equilibrium Isotope Effects (EIE)

The equilibrium isotope effect (EIE) is the effect of isotopic substitution on the equilibrium constant of a reaction. It is defined as the ratio of the equilibrium constant for the light isotopologue to that of the heavy isotopologue (K_L/K_H). infona.pl EIEs arise because the heavier isotope (deuterium) preferentially occupies the lowest energy state, which corresponds to the chemical species where it is most strongly bound. nih.gov

Theoretically, the EIE can be calculated using statistical mechanics and the Bigeleisen-Mayer formalism, which relates the equilibrium constant to the vibrational frequencies of the molecules involved in the equilibrium. infona.pl By calculating the vibrational frequencies of all reactants and products for both the light (H) and heavy (D) isotopologues using methods like DFT, one can predict the EIE. An EIE greater than 1 indicates that the light isotope is favored in the products, while a value less than 1 indicates the heavy isotope is favored. These calculations are crucial for understanding isotope fractionation in natural and industrial processes.

Applications in Advanced Analytical Chemistry and Metrology

Development of Sulfanilic Acid-d4 as an Internal Standard in Quantitative Analytical Methods

Stable isotope-labeled compounds, such as this compound, are the preferred internal standards for quantitative mass spectrometry. adventchembio.comsigmaaldrich.com An internal standard is a compound added in a known quantity to a sample before analysis. cannabissciencetech.com Because the deuterated standard is chemically and structurally almost identical to the non-labeled analyte of interest (sulfanilic acid), it experiences similar effects during sample preparation, extraction, and ionization. adventchembio.comlipidmaps.org This allows it to compensate for variations in sample matrix, instrument response, and sample loss during preparation, thereby improving the accuracy and precision of the measurement. lipidmaps.orgclearsynth.com

In LC-MS analysis, this compound is used to quantify its non-labeled counterpart in complex matrices. The slight mass difference between the analyte and the d4-labeled standard allows the mass spectrometer to distinguish between them, while their nearly identical chromatographic retention times ensure they are affected similarly by matrix effects like ion suppression. myadlm.orgresearchgate.net For example, in the analysis of pharmaceuticals or environmental contaminants, a known amount of this compound is spiked into the sample. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the analyte's concentration, a process that corrects for analytical variability. mdpi.com

Below is a representative table of LC-MS/MS parameters that could be optimized for the analysis of Sulfanilic Acid and its d4-labeled internal standard.

ParameterTypical SettingPurpose
Chromatography Column C18 Reverse Phase (e.g., 2.1 x 50mm) massbank.euSeparates the analyte from other matrix components.
Mobile Phase Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B) massbank.euCreates a gradient to elute the compounds from the column.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeGenerates charged ions from the analyte and standard for MS detection.
MS Detection Mode Multiple Reaction Monitoring (MRM) mdpi.comProvides high selectivity and sensitivity by monitoring specific parent-to-fragment ion transitions.
Parent Ion (m/z) Sulfanilic Acid: ~174.02 massbank.eu, this compound: ~178.04 lgcstandards.comThe mass-to-charge ratio of the intact molecule selected for fragmentation.
Fragment Ion (m/z) Specific to compound structure (e.g., for Sulfanilic Acid, potential fragments could be monitored)A characteristic fragment ion produced from the parent ion, used for quantification.

This table is illustrative of a typical method; specific parameters require empirical optimization.

While LC-MS is more common for a polar compound like sulfanilic acid, GC-MS can be used after a derivatization step to make the analyte more volatile. In such cases, this compound would serve the same critical function as an internal standard. lipidmaps.org The standard is added to the sample prior to derivatization and extraction. epa.gov It co-elutes with the derivatized analyte from the GC column and is detected by the mass spectrometer. nih.gov The use of a deuterated standard is crucial for correcting any inconsistencies in the derivatization reaction efficiency and injection volume, ensuring reliable quantification. lipidmaps.orgnih.gov The Environmental Protection Agency (EPA) methods for semivolatile organic compounds, such as Method 8270D, recommend the use of isotope-labeled internal standards to correct for analytical variability. epa.govepa.gov

For this compound to be used as a reliable analytical standard, it must undergo rigorous validation and certification. alfa-chemistry.com Certified Reference Materials (CRMs) are produced by accredited providers and are accompanied by a Certificate of Analysis (CoA). cannabissciencetech.comlgcstandards.com This certificate confirms the material's identity, purity, and concentration, along with a statement of uncertainty. cannabissciencetech.com

The validation of an analytical method using a deuterated standard involves assessing several key parameters to ensure the procedure is robust and reliable. clearsynth.comnih.gov These parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria Example
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.govNo significant interfering peaks at the retention time of the analyte and standard.
Linearity & Range The range of concentrations over which the instrument response is proportional to the analyte concentration. nih.govCorrelation coefficient (r²) > 0.99.
Accuracy The closeness of the measured value to the true value, often assessed using spiked samples. nih.govTypically within 85-115% of the nominal value (80-120% at LLOQ). nih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.govRelative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). nih.gov
Matrix Effect The influence of co-eluting, undetected sample components on the ionization of the analyte. nih.govThe response of the analyte in the matrix should be consistent and compensated for by the internal standard. uantwerpen.be
Stability The chemical stability of the analyte in the matrix under specific conditions (e.g., storage, freeze-thaw cycles). lgcstandards.comAnalyte concentration remains within an acceptable deviation (e.g., ±15%) from the initial value.
Isotopic Purity The percentage of the desired deuterated isotopologue relative to other isotopologues (e.g., d0, d1, d2, d3). lgcstandards.comMust be high to prevent cross-contamination and interference with the native analyte signal. mdpi.com

Integration into Isotope Dilution Mass Spectrometry (IDMS) Techniques

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and metrological traceability. nih.gov The use of this compound is central to the IDMS method for quantifying sulfanilic acid. The method involves adding a known amount of the isotopically labeled standard (the "spike") to a sample containing the unlabeled analyte. epa.gov After allowing the standard and analyte to equilibrate, the mixture is analyzed by mass spectrometry. The ratio of the signal from the native analyte to that of the labeled standard is measured.

Because the spike and analyte are chemically identical, they behave the same way during extraction and analysis, making the measured isotope ratio insensitive to sample loss or matrix effects. nih.gov This allows for a highly accurate determination of the original concentration of the analyte.

CompoundChemical FormulaExact Mass (Monoisotopic)Monitored Ion (m/z) [M+H]⁺
Sulfanilic Acid C₆H₇NO₃S173.0147 massbank.eu~174.0219 massbank.eu
This compound C₆D₄H₃NO₃S177.0398 lgcstandards.com~178.0469

Masses and m/z values are theoretical and may vary slightly based on instrumentation.

Research on Deuterated Analogues for Analytical Method Validation and Traceability

Research continually highlights the necessity of using stable isotope-labeled internal standards, particularly deuterated analogues, for robust method validation. clearsynth.com While deuterated standards are considered the gold standard, studies have shown that in some cases, chromatographic separation between the analyte and its deuterated standard can occur, or the deuterium (B1214612) atoms may be susceptible to exchange. sigmaaldrich.commyadlm.org Therefore, a thorough assessment of the deuterated standard's performance, including its stability and co-elution with the analyte, is a critical part of method development. sigmaaldrich.comuantwerpen.be This research ensures that the use of standards like this compound provides true and reliable data, establishing clear traceability to a certified reference. cannabissciencetech.com

Application in Environmental Fate and Transport Studies (as a Tracer)

Sulfanilic acid has been identified as an environmental contaminant found in landfill leachates and as a degradation product of some azo dyes and sulfonamide antibiotics. wikipedia.orgdtu.dkuwo.ca Understanding its movement and persistence in groundwater and soil is crucial for environmental risk assessment. This compound can be used as a stable isotope tracer in these studies. By introducing a known amount of this compound into a controlled environmental system (e.g., a soil column or microcosm), researchers can accurately track its transport, degradation pathways, and partitioning between water and soil phases. The use of a labeled tracer allows for precise differentiation from any pre-existing, unlabeled sulfanilic acid in the environment, providing unambiguous data on its environmental fate. dtu.dk

Mechanistic and Kinetic Investigations Utilizing Deuterium Labeling

Elucidation of Reaction Mechanisms Through Site-Specific Deuterium (B1214612) Labeling

Site-specific deuterium labeling of sulfanilic acid to create Sulfanilic Acid-d4, where deuterium atoms replace the hydrogens on the aromatic ring, allows for precise mechanistic inquiries. By tracking the fate of the deuterium labels, chemists can deduce the intricate steps of a reaction.

Investigation of Proton Transfer Processes

Proton transfer is a fundamental reaction in chemistry, and deuterium labeling is a key technique for studying its mechanism. In the context of this compound, the amino group (-NH₂) is a primary site for proton transfer reactions. While direct studies on proton transfer involving the aromatic deuterons of this compound are not extensively documented, mechanistic insights can be drawn from studies on deuterated anilines, which serve as excellent model systems.

Research on aniline (B41778) cluster ions, including deuterated species, has shown that proton transfer is a dominant process following ionization. nih.gov These studies reveal that the stability of the resulting ions and the solvation environment play crucial roles in driving the proton transfer. dtic.mil In reactions involving deuterated anilines (XC₆H₄ND₂), both primary normal and secondary inverse deuterium kinetic isotope effects (DKIEs) have been observed, suggesting different transition states depending on the basicity of the aniline. nih.gov For more basic anilines, a frontside attack involving a hydrogen-bonded four-center transition state is proposed, while for less basic anilines, a backside attack is suggested. nih.gov These findings on analogous systems suggest that similar complexities in proton transfer mechanisms could be elucidated for this compound under various reaction conditions.

Studies of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by the loss of a proton to restore aromaticity. dtu.dk The use of a deuterated substrate like this compound can reveal whether the C-D bond cleavage is the rate-determining step of the reaction.

In most electrophilic aromatic substitutions, the formation of the arenium ion is the slow, rate-determining step, and thus no significant primary kinetic isotope effect is observed (kH/kD ≈ 1). masterorganicchemistry.com This is because the C-H (or C-D) bond is not broken in this step. However, in some cases, particularly in reversible reactions like sulfonation, the deprotonation step can become rate-limiting, leading to a measurable primary KIE. rutgers.edumasterorganicchemistry.com For instance, studies on the sulfonation of deuterated benzene (B151609) have shown a primary kinetic isotope effect, indicating that the cleavage of the C-D bond is indeed involved in the rate-determining step under certain conditions. rutgers.edu

ReactionSubstratekH/kDReference
SulfonationBenzene-d6>1 rutgers.edu
BromodesulfonationSodium p-methoxybenzenesulfonate-2,6-d21.01 - 1.31 cdnsciencepub.com
AnilinolysisDeuterated Anilines (XC₆H₄ND₂)1.03 - 1.30 (primary normal) & 0.367 - 0.567 (secondary inverse) rsc.org

This table presents kinetic isotope effect data from studies on analogous deuterated aromatic compounds, providing insights into the potential mechanistic behavior of this compound in similar reactions.

Determination and Interpretation of Kinetic Isotope Effects (KIE)

The quantitative measurement of reaction rates for both the deuterated and non-deuterated forms of a molecule allows for the determination of the kinetic isotope effect (KIE), which is the ratio of the rate constants (kH/kD). The magnitude of the KIE provides critical information about the transition state of the rate-determining step. libretexts.orgprinceton.edu

Primary Kinetic Isotope Effects in Rate-Determining Steps

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For C-H versus C-D bonds, a primary KIE is typically in the range of 2-8, although values outside this range are possible. libretexts.org

In the context of electrophilic aromatic substitution on this compound, a significant primary KIE would suggest that the deprotonation of the arenium intermediate is the rate-determining step. This is more likely to be observed in reactions where the initial electrophilic attack is reversible, such as sulfonation. rutgers.edu Studies on the sulfonation of deuterated benzene have indeed shown a primary KIE, supporting the notion that the C-D bond cleavage is rate-limiting under specific conditions. rutgers.edu Similarly, research on the bromodeprotonation of deuterated sodium p-methoxybenzenesulfonate has demonstrated a variable primary KIE depending on the reaction conditions. cdnsciencepub.com

Secondary Kinetic Isotope Effects on Reaction Pathways

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. They are often categorized as α, β, or γ depending on the position of the isotope relative to the reaction center.

For reactions involving this compound, secondary KIEs could be observed in reactions where the rate-determining step involves a change in hybridization at the carbon atoms of the aromatic ring. For example, in an electrophilic aromatic substitution where the formation of the sp³-hybridized arenium ion is rate-determining, a small secondary KIE might be expected. Kinetic studies on the anilinolysis of various substrates using deuterated anilines have reported both primary and secondary inverse KIEs, highlighting the complexity of these reactions and the wealth of information that can be obtained from such studies. nih.govrsc.orgresearchgate.net

Mechanistic Research on the Degradation and Transformation of this compound

Understanding the degradation and transformation pathways of sulfanilic acid is of significant environmental interest. Deuterium labeling in the form of this compound can be a powerful tool in these investigations. While specific studies on the degradation of this compound are not widely reported, the principles of using isotopic labeling can be applied to elucidate the mechanisms of its breakdown.

The degradation of sulfonamides, a class of compounds to which sulfanilic acid is related, can proceed through various pathways, including the cleavage of the S-N bond. researchgate.net In the degradation of sulfadiazine, for instance, hydroxylation and the removal of the SO₂ group have been identified as key steps. researchgate.net By using this compound, researchers could determine if the cleavage of a C-H bond on the aromatic ring is a rate-determining step in any of its degradation pathways. For example, if a degradation process involves the oxidation of the aromatic ring, a primary kinetic isotope effect would be expected if the C-D bond cleavage is the slowest step.

Explorations in Materials Science and Emerging Technologies

Incorporation of Deuterated Sulfanilic Acid into Organic Frameworks and Polymers

The functionalization of porous and polymeric materials with sulfonic acid groups is a well-established strategy to impart properties such as acidity, ion conductivity, and hydrophilicity. The use of Sulfanilic Acid-d4 as a building block offers unique advantages, primarily for analytical and mechanistic investigations.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with highly tunable structures and properties. patsnap.comnih.gov The incorporation of sulfonic acid groups, often derived from molecules like sulfanilic acid, is a key strategy for creating functional frameworks. patsnap.comnih.govresearchgate.net These groups can act as Brønsted acid sites for heterogeneous catalysis, facilitate proton conduction for fuel cell membranes, and enhance the selective adsorption of polar molecules. researchgate.net

While direct synthesis of COFs and MOFs using this compound is not yet widely reported, its application would be invaluable for mechanistic studies. The large difference in neutron scattering cross-sections between hydrogen and deuterium (B1214612) makes deuteration an essential tool for neutron-based analytical techniques. nih.govresearchgate.net Inelastic Neutron Scattering (INS) spectroscopy, for example, can probe the vibrational and rotational dynamics of molecules. rsc.orgnih.gov By selectively deuterating the sulfanilic acid linker, researchers could use INS to:

Precisely locate the position and orientation of the linker within the framework. rsc.org

Study the dynamics of guest molecules interacting with the deuterated sulfonic acid sites.

Elucidate the mechanism of proton (or deuteron) transport through the framework's pores.

Framework TypeFunctional Group SourcePotential ApplicationRationale for Using this compound
COF Sulfonic AcidHeterogeneous Catalysis, Proton ConductionMechanistic studies via Neutron Scattering to probe active sites and ion transport. rsc.orgnih.gov
MOF Sulfanilic AcidGas Adsorption, Catalysis, SensingElucidating host-guest interactions and framework dynamics. patsnap.comresearchgate.net

Polyaniline (PANI) is a well-known conducting polymer, but its processing is often hindered by poor solubility. chalcogen.romdpi.com Copolymerization of aniline (B41778) with substituted anilines, such as sulfanilic acid, improves solubility and can enhance properties like electrical conductivity and ion exchange capabilities. sae.orgias.ac.in The synthesis is typically achieved through chemical oxidative polymerization. chalcogen.romdpi.com

Introducing this compound into this copolymer system, to create deuterated poly(aniline-co-sulfanilic acid), would primarily serve to investigate the polymerization process itself. The replacement of hydrogen with deuterium can lead to a Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction changes due to the difference in mass between the isotopes. wikipedia.orgnih.gov The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning it requires more energy to break. This can lead to a slower reaction rate if C-H bond cleavage is the rate-determining step. wikipedia.org Studying the KIE in the copolymerization could provide deep insights into the reaction mechanism. acs.orgnih.gov

Furthermore, deuteration can subtly influence the resulting polymer's physical properties. Isotopic substitution can affect crystallization kinetics and melting temperatures in polymers, which in turn impacts their morphology and electronic characteristics. osti.gov

Research into Functionalized Nanomaterials Utilizing this compound

The surface functionalization of nanomaterials is critical for tailoring their properties for specific applications, such as catalysis, sensing, and biomedical technologies. nih.gov Sulfanilic acid is used to modify the surface of various nanomaterials, including magnetic nanoparticles (e.g., Fe3O4) and graphene oxide. researchgate.netju.edu.sarsc.org This functionalization can improve dispersibility in aqueous media, provide active sites for catalysis, or serve as an anchor point for further modification. researchgate.netresearchgate.net

For instance, silica-coated magnetite nanoparticles functionalized with sulfanilic acid have been developed as an efficient and magnetically separable heterogeneous acid catalyst. researchgate.netrsc.org Similarly, magnetic graphene oxide functionalized with sulfanilic acid has shown high efficiency as a robust adsorbent for removing dyes from water. ju.edu.sa

The use of this compound in these systems would be a powerful labeling strategy. In complex biological or environmental systems, tracking the fate and transport of nanomaterials is a significant challenge. By using a deuterated functionalizing agent, techniques like mass spectrometry could be employed to distinguish the labeled nanoparticles from the complex background matrix, providing clearer data on their distribution and stability.

Development of Deuterated Sensor Platforms and Probes

Sulfanilic acid is a versatile molecule in the development of chemical sensors. wikipedia.org Its ability to undergo diazotization reactions allows it to be used in colorimetric assays for detecting nitrite (B80452) ions. wikipedia.org Furthermore, when incorporated into larger structures like COFs or used to functionalize surfaces, its sulfonic acid group can act as a recognition site for various analytes. nih.govrsc.org For example, sulfonic acid-functionalized COFs have been developed for the detection of neurotransmitters and antibiotics. nih.govrsc.org

Employing this compound in these platforms offers a route to creating internal standards for quantitative analysis, particularly in methods coupled with mass spectrometry. An analytical probe or sensor platform built with this compound would have a distinct mass signature compared to its non-deuterated counterpart. This allows it to be used as an isotopic tracer, improving the accuracy and reliability of measurements by correcting for sample loss or matrix effects during analysis.

Studies on the Optoelectronic Properties of Deuterated Sulfanilic Acid Derivatives

Sulfanilic acid itself is a fascinating material for nonlinear optics and has been investigated for applications in photonic and electro-optical devices. researchgate.net More broadly, the strategic deuteration of organic conjugated polymers is a known method for subtly altering their optoelectronic properties. acs.organl.gov The replacement of hydrogen with deuterium changes the atomic mass, which can affect physical properties like molecular volume and polarizability. bohrium.comacs.org These changes can, in turn, influence noncovalent interactions, crystal packing, and electron-phonon coupling, all of which are critical to electronic performance. acs.organl.gov

Studies on other deuterated donor-acceptor conjugated polymers have shown effects such as:

Increased Thermal Stability : Deuteration can lead to higher melting and crystallization temperatures. acs.org

Altered Crystallinity : The degree of crystallinity and the full width at half maximum (FWHM) of diffraction peaks can be modified by deuteration, indicating changes in crystal ordering. acs.org

Modified Intermolecular Interactions : Deuteration can weaken non-covalent intermolecular interactions, which may alter film morphology and charge transport. anl.gov

While specific data on this compound derivatives are not available, the principles observed in other systems suggest that deuteration could be a tool to fine-tune the optoelectronic characteristics of materials derived from it.

PropertyGeneral Effect of Deuteration in Conjugated PolymersPotential Implication for this compound Derivatives
Thermal Stability Increased melting and crystallization temperatures. acs.orgEnhanced durability for devices operating at elevated temperatures.
Crystal Packing Minor changes to molecular packing but can alter the degree of crystallinity. acs.orgFine-tuning of solid-state order to optimize charge mobility.
Intermolecular Forces Weakening of non-covalent interactions. anl.govModification of thin-film morphology and electronic coupling.
Vibrational Modes Shift to lower frequencies (e.g., C-D vs. C-H stretch).Reduced parasitic absorption at certain infrared wavelengths, potentially improving transparency for specific optical applications.

Future Research Directions and Interdisciplinary Prospects

Advancements in High-Throughput Synthesis and Screening of Deuterated Sulfanilic Acid Analogues

The future of deuterated compounds, including analogues of sulfanilic acid-d4, is intrinsically linked to advancements in high-throughput synthesis (HTS) and screening. wikipedia.orgbmglabtech.com HTS allows for the rapid testing of millions of chemical, genetic, or pharmacological compounds, accelerating the identification of active compounds that can modulate a specific biomolecular pathway. wikipedia.orgdanaher.com This automated approach is crucial for efficiently exploring the vast chemical space of deuterated molecules. danaher.com

The development of deuterated analogues of existing drugs is often more cost-effective and faster than creating entirely new chemical entities. clearsynthdiscovery.com By leveraging existing safety and efficacy data of the non-deuterated parent compound, the time and cost of clinical trials can be significantly reduced. clearsynthdiscovery.com However, creating a library of different deuterated forms of a drug for screening can be challenging. nih.gov High-throughput synthesis aims to address this by automating the production of these compound libraries. The results from HTS assays provide the starting point for further drug design and optimization. bmglabtech.com

Future research will likely focus on developing more efficient and automated methods for the synthesis of diverse deuterated sulfanilic acid analogues. This will enable the rapid screening of these compounds to identify those with improved pharmacokinetic or toxicological properties. nih.gov The integration of robotics, data processing software, and sensitive detectors is key to the success of these high-throughput approaches. wikipedia.org

Integration of this compound in Advanced Spectroscopic Imaging Techniques

This compound and other deuterated compounds are poised to play a significant role in the advancement of spectroscopic imaging techniques. The unique vibrational properties of the carbon-deuterium (C-D) bond make it an excellent Raman tag for imaging biological systems. nih.govnih.gov The C-D bond vibrates in a region of the Raman spectrum that is relatively silent in biological samples, allowing for clear and specific imaging without interference from other molecules. nih.govwikipedia.org

Stimulated Raman Scattering (SRS) Microscopy: This technique offers high sensitivity and specificity for imaging the metabolic incorporation of isotope-labeled precursors. pnas.org By using deuterated amino acids, researchers can visualize the synthesis of new proteins in live cells with high spatial and temporal resolution. pnas.org This method is minimally perturbative to living systems and allows for the quantitative analysis of new versus total proteomes. pnas.org The unmatched advantages of deuterium (B1214612) labeling are significant for Raman imaging of a wide range of biological targets. nih.gov

Mass Spectrometry Imaging (MSI): MSI is a powerful tool for determining the distribution of molecules in tissue sections. acs.org The use of deuterated compounds in conjunction with techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI can significantly improve the confidence in metabolite identification. iastate.edu Hydrogen-deuterium exchange (HDX) provides additional structural information that helps to distinguish between different classes of molecules with overlapping isotopic patterns. acs.orgiastate.edu Nanoscale secondary ion mass spectrometry (NanoSIMS) can be used for the quantitative imaging of deuterated metabolic tracers in biological tissues, providing dynamic functional information at the subcellular level. nih.gov

Spectroscopic TechniqueApplication with Deuterated CompoundsKey Advantages
Stimulated Raman Scattering (SRS) Microscopy Imaging newly synthesized proteins and other biomolecules. pnas.orgHigh sensitivity, high specificity, non-invasive, compatible with live cells. pnas.org
Mass Spectrometry Imaging (MSI) Improving metabolite identification and resolving molecular distributions. acs.orgiastate.eduProvides spatial information, increased confidence in compound identification. acs.orgiastate.edu
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) Quantitative imaging of metabolic tracers in individual cells and organelles. nih.govHigh lateral resolution, reveals dynamic functional information. nih.gov

Potential Contributions to Deuterated Precursors in Specialized Chemical Synthesis

The synthesis of complex organic molecules often relies on the use of well-defined building blocks. Deuterated compounds, such as this compound, serve as valuable precursors for incorporating deuterium atoms into a target molecule in a single step. researchgate.net The development of new and selective methods to prepare these deuterated building blocks is a significant area of research. acs.org

Traditional methods for introducing deuterium often involve isotope exchange reactions. researchgate.net More advanced strategies focus on the regio- and stereoselective deuteration of precursor molecules to create a wide range of isotopomers. researchgate.net For instance, aromatic aldehydes, which are common building blocks, can be efficiently deuterated using biocatalytic methods. acs.org

The availability of a diverse toolkit of deuterated precursors is crucial for advancing medicinal chemistry and drug discovery. researchgate.net It allows for the precise control of deuterium incorporation, which is essential for studying the effects of isotopic substitution on the properties of a molecule. researchgate.netresearchgate.net Chemical deuteration facilities are equipped for the synthesis, purification, and characterization of these deuterated molecules, often using techniques like hydrothermal H/D exchange to generate perdeuterated precursors. ansto.gov.au

Sustainable and Green Approaches to Deuterium Labeling Technologies

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, a concept known as green chemistry. yale.eduepa.gov This ethos extends to deuterium labeling technologies, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. musechem.comresearchgate.net

One of the key principles of green chemistry is the use of catalytic reagents, which are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. yale.eduacs.org Palladium, for example, is an efficient catalyst for H-D exchange reactions. nih.gov Another green approach is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. researchgate.net Biocatalytic methods are being developed for the site- and stereoselective deuteration of various organic molecules. researchgate.netacs.org

A significant advancement in green deuteration is the use of heavy water (D₂O) as the deuterium source. chemrxiv.orgresearchgate.net D₂O is relatively inexpensive, safe, and environmentally benign. researchgate.net Methods are being developed that utilize D₂O in combination with catalysts to achieve efficient H-D exchange, avoiding the need for pressurized deuterium gas. researchgate.netnih.gov For example, an aluminum-D₂O system can be used as a safe and easy source of deuterium for H-D exchange reactions. researchgate.net

Green Chemistry PrincipleApplication in Deuterium LabelingExample
Catalysis Use of catalysts to facilitate H-D exchange reactions. yale.eduacs.orgPalladium-catalyzed H-D exchange. nih.gov
Use of Renewable Feedstocks/Safer Solvents Employing D₂O as the deuterium source. yale.edumusechem.comIn situ generation of deuterium gas from D₂O. nih.gov
Less Hazardous Chemical Syntheses Utilizing biocatalysts (enzymes) for selective deuteration. acs.orgyale.eduBiocatalytic deuteration of aldehydes. acs.org
Prevention of Waste Designing atom-economical reactions that maximize the incorporation of reactants into the final product. epa.govacs.orgHydrogen-isotope exchange (HIE) for direct deuterium incorporation. acs.org

Interdisciplinary Research Leveraging this compound as a Model Deuterated Compound

The unique properties of deuterated compounds like this compound make them valuable tools in a wide range of interdisciplinary research fields. scielo.org.mx The ability to track the movement and transformation of these labeled molecules provides insights into complex chemical and biological processes. musechem.comwikipedia.org

Environmental and Hydrological Studies: Deuterium, often in the form of deuterium oxide (D₂O), is used as a tracer in environmental studies to understand groundwater movement, map wastewater, and monitor processes like hydraulic fracturing. zeochem.comisotope.com Because deuterated water is chemically similar to regular water and non-toxic, it serves as an effective and environmentally safe tracer. zeochem.comisotope.comresearchgate.net Deuterated compounds can also be used to trace food sources and quantify energy inputs between different ecosystems. researchgate.net

Materials Science: The incorporation of deuterium into materials can alter their properties. Research is ongoing to explore the use of deuterated compounds in the development of new materials with specific characteristics. The synthesis of deuterated liquid crystals is one such area of investigation. researchgate.net

Pharmaceutical and Life Sciences: In pharmaceutical research, deuterium labeling is used to study drug metabolism and pharmacokinetics. simsonpharma.comsymeres.com The "deuterium isotope effect" can slow down the metabolic breakdown of a drug, potentially improving its half-life or reducing the formation of toxic metabolites. simsonpharma.com This has led to the development and approval of deuterated drugs. nih.gov In life sciences, stable isotope-labeled compounds are critical for disease diagnosis, monitoring, and proteomic research. moravek.com

Q & A

What is the methodological role of Sulfanilic Acid-d4 in quantitative mass spectrometry (MS)?

This compound is primarily used as an internal standard (IS) in LC-MS or GC-MS workflows to improve quantification accuracy. Deuterated analogs like this compound compensate for matrix effects, ionization variability, and instrument drift by co-eluting with the target analyte. Researchers should:

  • Spike samples with a fixed concentration of this compound before extraction to normalize recovery rates.
  • Calibrate instruments using analyte-to-IS response ratios to minimize signal variability .
  • Validate isotopic purity (>95%) via Certificates of Analysis (CoA) to ensure no interference from non-deuterated forms .

How can researchers optimize LC-MS parameters for this compound when quantifying sulfonamide derivatives?

Advanced optimization involves:

  • Ionization mode selection : Electrospray ionization (ESI) in negative mode is preferred due to sulfonic acid group polarity.
  • Collision energy tuning : Adjust to maximize precursor-to-product ion transitions (e.g., m/z 172 → 156 for this compound).
  • Mobile phase additives : Use 0.1% formic acid to enhance ionization efficiency.
  • Column selection : Reverse-phase C18 columns with 2.6 µm particle size improve resolution and reduce run times.
    Note: Validate parameters using spiked calibration standards (1–1000 ng/mL) and assess linearity (R² > 0.995) .

What experimental design considerations are critical for minimizing variability in this compound-based assays?

To reduce variability:

  • Replicates : Perform triplicate injections per sample to account for instrumental noise.
  • Batch randomization : Analyze samples in randomized orders to mitigate drift.
  • Control groups : Include blank matrices (e.g., serum, urine) to assess background interference.
  • Storage conditions : Store this compound at -20°C in amber vials to prevent photodegradation .

How should researchers validate this compound as an IS in complex biological matrices?

Validation requires:

  • Recovery studies : Spike known analyte concentrations into matrices (e.g., plasma) and compare recovery rates (85–115%) with and without this compound.
  • Matrix effect assessment : Calculate ion suppression/enhancement by post-column infusion.
  • Stability tests : Evaluate IS integrity under freeze-thaw cycles (≥3 cycles) and long-term storage (≥6 months).
    Example data:
MatrixRecovery (%)RSD (%)
Plasma924.2
Urine1053.8
Reference: Similar validation frameworks are applied to deuterated bile acids .

How can this compound be applied in electrochemical biosensor development?

While non-deuterated sulfanilic acid is used in copolymer membranes for uric acid detection, this compound could enhance sensor calibration by:

  • Signal normalization : Spiking known concentrations into sensor solutions to correct for environmental variability.
  • Stability testing : Monitoring deuterated vs. non-deuterated forms under prolonged electrochemical stress.
  • Cross-reactivity studies : Assessing interference from structurally similar analytes (e.g., ascorbic acid) .

What advanced strategies resolve data discrepancies when using this compound in multi-analyte panels?

For conflicting results:

  • Purity verification : Recheck CoA for isotopic enrichment and chemical stability (e.g., via NMR or HRMS).
  • Cross-validation : Compare results across multiple instruments (e.g., LC-MS vs. GC-MS).
  • Interference screening : Use high-resolution MS to identify isobaric interferences.
  • Sample preparation audits : Ensure consistent protein precipitation or solid-phase extraction steps .

How can researchers mitigate cross-contamination risks in high-throughput workflows using this compound?

  • Dedicated equipment : Use separate pipettes and columns for deuterated standards.
  • Workflow segregation : Prepare this compound solutions in a laminar flow hood.
  • Carryover testing : Run blank samples post-high-concentration injections to detect residue.
  • Documentation : Track lot numbers and preparation dates to trace contamination sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.